Hydrophobicity (LogP) Comparison: p-tert-Butylphenyl Dihydrogen Phosphate vs. Unsubstituted Phenyl Phosphate
The introduction of a single para-tert-butyl group onto the phenyl ring of p-tert-butylphenyl dihydrogen phosphate (CAS 13421-39-1) results in a markedly different lipophilicity profile compared to its unsubstituted analog, phenyl dihydrogen phosphate. This difference is quantifiable via the calculated partition coefficient (LogP). The target compound exhibits a LogP of 1.65 [1], whereas phenyl dihydrogen phosphate (CAS 701-64-4) has a calculated LogP of -0.86 [2].
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient, LogP) |
|---|---|
| Target Compound Data | LogP = 1.65 |
| Comparator Or Baseline | Phenyl dihydrogen phosphate (CAS 701-64-4), LogP = -0.86 |
| Quantified Difference | ΔLogP = 2.51 (a ~320-fold difference in partition coefficient) |
| Conditions | Calculated values based on compound structure. |
Why This Matters
This quantitative difference in LogP confirms that the target compound is significantly more lipophilic, which directly influences its solubility in non-polar media, membrane permeability in biological assays, and retention behavior in reversed-phase chromatography, making it unsuitable as a direct substitute for less lipophilic analogs without method revalidation.
- [1] SIELC Technologies. (2018). p-tert-Butylphenyl dihydrogen phosphate. SIELC Compound Database. View Source
- [2] PubChem. (n.d.). Phenyl phosphate. National Library of Medicine, National Center for Biotechnology Information. View Source
